3-(1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)benzyl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)benzyl]-1-benzofuran-2-carboxamide is a synthetic organic compound that features a complex structure combining a pyrrole ring, a benzofuran moiety, and a trifluoromethyl-substituted benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)benzyl]-1-benzofuran-2-carboxamide typically involves multi-step organic synthesis techniques
Benzofuran Core Synthesis: The benzofuran core can be synthesized via a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Pyrrole Ring Introduction: The pyrrole ring can be introduced through a condensation reaction involving a suitable amine and an aldehyde or ketone precursor.
Trifluoromethylbenzyl Group Addition: The trifluoromethylbenzyl group is typically introduced via a nucleophilic substitution reaction, where the benzofuran intermediate reacts with a trifluoromethylbenzyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Pyrrole oxides and other oxidized derivatives.
Reduction: Amines and reduced carboxamide derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, 3-(1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)benzyl]-1-benzofuran-2-carboxamide has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets through multiple functional groups makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is being explored for its potential as an anti-inflammatory and anticancer agent. Its structural features allow it to interact with specific enzymes and receptors involved in disease pathways.
Industry
Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties and stability.
Mechanism of Action
The mechanism of action of 3-(1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)benzyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrrol-1-yl)-N-benzyl-1-benzofuran-2-carboxamide: Lacks the trifluoromethyl group, which may reduce its potency and specificity.
N-[3-(trifluoromethyl)benzyl]-1-benzofuran-2-carboxamide: Lacks the pyrrole ring, potentially affecting its binding affinity and biological activity.
3-(1H-pyrrol-1-yl)-N-[3-(methyl)benzyl]-1-benzofuran-2-carboxamide: The methyl group instead of trifluoromethyl may alter its electronic properties and reactivity.
Uniqueness
The presence of the trifluoromethyl group in 3-(1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)benzyl]-1-benzofuran-2-carboxamide enhances its lipophilicity and metabolic stability, making it more effective in biological systems. Additionally, the combination of the pyrrole ring and benzofuran moiety provides a unique scaffold for interaction with various biological targets, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-pyrrol-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O2/c22-21(23,24)15-7-5-6-14(12-15)13-25-20(27)19-18(26-10-3-4-11-26)16-8-1-2-9-17(16)28-19/h1-12H,13H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEISRGSIKHEAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.